Cas no 84745-94-8 (Qingyangshengenin)

Qingyangshengenin 化学的及び物理的性質
名前と識別子
-
- Qingyangshengenin
- (3beta,12beta,14beta,17alpha)-17-(acetyloxy)-3,8,14,17-tetrahydroxyandrost-5-en-12-yl 4-hydroxybenzoate
- QINGYANGSHENGENIN (RG)
- QINGYANGSHENGENIN A
- Qingyanshengenin
- Quingyangshengenin
- [ "" ]
- [(9S,10R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahy
- (3β,12β,14β,17α)-3,8,14,17-Tetrahydroxy-12-[(4-hydroxybenzoyl)oxy]pregn-5-en-20-one (ACI)
- NSC 379666
- 84745-94-8
- CHEMBL4082412
- CS-0016790
- HY-N1375
- [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate
- (1S,3AR,3BS,7S,9AR,9BR,11R,11AS)-1-ACETYL-1,3A,3B,7-TETRAHYDROXY-9A,11A-DIMETHYL-2H,3H,4H,6H,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHREN-11-YL 4-HYDROXYBENZOATE
- DA-67055
- Q-100855
- AKOS037514810
- Cynanchagenin
- CHEBI:184101
- MFCD09752816
-
- MDL: MFCD09752816
- インチ: 1S/C28H36O8/c1-16(29)26(33)12-13-28(35)25(26,3)22(36-23(32)17-4-6-19(30)7-5-17)15-21-24(2)10-9-20(31)14-18(24)8-11-27(21,28)34/h4-8,20-22,30-31,33-35H,9-15H2,1-3H3/t20-,21+,22+,24-,25+,26+,27-,28+/m0/s1
- InChIKey: IMRGSWAJVVVYOW-ZCARJHNXSA-N
- ほほえんだ: C[C@@]12[C@](O)(C(=O)C)CC[C@@]1([C@@]1(CC=C3C[C@H](CC[C@]3(C)[C@H]1C[C@H]2OC(C1C=CC(O)=CC=1)=O)O)O)O
計算された属性
- せいみつぶんしりょう: 500.241018g/mol
- ひょうめんでんか: 0
- XLogP3: 1.5
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 回転可能化学結合数: 4
- どういたいしつりょう: 500.241018g/mol
- 単一同位体質量: 500.241018g/mol
- 水素結合トポロジー分子極性表面積: 145Ų
- 重原子数: 36
- 複雑さ: 971
- 同位体原子数: 0
- 原子立体中心数の決定: 8
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 500.6
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.4000
- ふってん: 686.4°Cat760mmHg
- フラッシュポイント: 226.2°C
- 屈折率: 1.646
- PSA: 144.52000
- LogP: 2.40110
- かんど: 光に敏感
Qingyangshengenin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP1185-100mg |
Cynanchagenin |
84745-94-8 | 98% | 100mg |
$360 | 2023-09-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q75980-5mg |
Qingyangshengenin |
84745-94-8 | 5mg |
¥298.0 | 2021-09-08 | ||
ChemScence | CS-0016790-5mg |
Qingyangshengenin |
84745-94-8 | 5mg |
$336.0 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7024-1 mg |
Qingyangshengenin |
84745-94-8 | 99.62% | 1mg |
¥1272.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7024-5 mg |
Qingyangshengenin |
84745-94-8 | 99.62% | 5mg |
¥3055.00 | 2022-04-26 | |
Chengdu Biopurify Phytochemicals Ltd | BP1185-100mg |
Cynanchagenin |
84745-94-8 | 98% | 100mg |
$360 | 2023-09-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q115688-25mg |
Qingyangshengenin |
84745-94-8 | ,≥98% | 25mg |
¥617.90 | 2023-09-01 | |
eNovation Chemicals LLC | Y1255895-25mg |
Qingyangshengenin |
84745-94-8 | 98% | 25mg |
$155 | 2024-06-06 | |
MedChemExpress | HY-N1375-10mg |
Qingyangshengenin |
84745-94-8 | 98.99% | 10mg |
¥5710 | 2023-08-31 | |
ChemFaces | CFN97401-20mg |
Qingyangshengenin |
84745-94-8 | >=98% | 20mg |
$138 | 2021-07-22 |
Qingyangshengenin 関連文献
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Qingyangshengeninに関する追加情報
Qingyangshengenin (CAS No. 84745-94-8): A Comprehensive Overview of Its Structural, Pharmacological, and Therapeutic Implications
Qingyangshengenin, identified by its Chemical Abstracts Service (CAS) number 84745-94-8, is a naturally occurring compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and promising biological activities. This compound, derived from traditional Chinese medicinal sources, has been the subject of extensive studies aimed at elucidating its mechanism of action, potential therapeutic applications, and interactions with biological targets.
The molecular structure of Qingyangshengenin exhibits a complex framework characterized by multiple functional groups, including hydroxyl and methoxy substituents, which contribute to its distinctive chemical properties. These structural features not only influence its solubility and stability but also play a crucial role in its interactions with biological molecules. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in determining the precise configuration of this compound, providing valuable insights into its stereochemistry.
In recent years, the pharmacological profile of Qingyangshengenin has been extensively investigated, revealing a wide spectrum of biological activities. Studies have demonstrated its potent antioxidant properties, which are attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress-mediated cellular damage. This antioxidant activity has positioned Qingyangshengenin as a potential candidate for the development of therapeutic strategies against various oxidative stress-related disorders, including neurodegenerative diseases and cardiovascular conditions.
Beyond its antioxidant effects, Qingyangshengenin has shown significant anti-inflammatory properties. Preclinical studies have indicated that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that Qingyangshengenin may be beneficial in managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The anticancer potential of Qingyangshengenin has also been a focal point of research. Investigations have revealed that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting anti-apoptotic proteins. Furthermore, it has demonstrated the ability to disrupt cancer cell proliferation by interfering with key signaling pathways involved in cell cycle regulation. These mechanisms make Qingyangshengenin an attractive candidate for further development as an anticancer agent, potentially offering a novel therapeutic approach for various types of cancer.
In addition to its well-documented biological activities, Qingyangshengenin has shown promise in other therapeutic areas. For instance, studies have explored its neuroprotective effects, suggesting that it may help protect against neuronal damage caused by ischemia and neurotoxic insults. This neuroprotective activity could make it a valuable component in strategies aimed at preventing or mitigating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of Qingyangshengenin, as determined through in vitro and in vivo studies, provide further insights into its potential clinical applications. Research indicates that it exhibits good oral bioavailability and distributes widely throughout various tissues, suggesting that it may be effectively delivered systemically. However, challenges related to its metabolic stability and potential drug-drug interactions need to be addressed through further optimization.
The synthesis and isolation of Qingyangshengenin remain challenging due to its complex structure and limited natural abundance. However, advances in synthetic chemistry have enabled the development of more efficient methodologies for its production. These synthetic approaches not only facilitate the availability of the compound for research purposes but also open avenues for structural modifications aimed at enhancing its pharmacological efficacy.
The integration of computational methods such as molecular docking and virtual screening has significantly accelerated the discovery process for natural products like Qingyangshengenin. These computational tools allow researchers to predict potential binding interactions between the compound and target proteins with high accuracy, thereby guiding experimental investigations and optimizing lead compounds for therapeutic development.
The growing body of evidence supporting the therapeutic potential of Qingyangshengenin has prompted several clinical trials aimed at evaluating its safety and efficacy in human populations. While these trials are still in progress, preliminary results are promising and suggest that Qingyangshengenin may offer significant benefits in treating various diseases without causing severe side effects.
In conclusion, Qingyangshengenin, identified by its CAS number 84745-94-8, is a multifaceted compound with a rich pharmacological profile. Its unique structural features contribute to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. While challenges remain in terms of synthesis, pharmacokinetics, and clinical translation, the ongoing research into this compound holds great promise for the development of novel therapeutic strategies across multiple medical disciplines.
